molecular formula C15H13N3O2 B2790174 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide CAS No. 1311517-15-3

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide

Cat. No. B2790174
M. Wt: 267.288
InChI Key: CCBLXIPBXWASTL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using specific chemical methods. In

Mechanism Of Action

The mechanism of action of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide involves the inhibition of specific enzymes that play a crucial role in the pathogenesis of various diseases. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease, and tyrosine kinase, which is involved in the pathogenesis of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against specific enzymes, which leads to the suppression of various biochemical and physiological processes that are involved in the pathogenesis of various diseases. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide. One potential direction is to further explore its potential applications in the treatment of viral infections. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using specific chemical methods and has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent inhibitory activity against specific enzymes, which leads to the suppression of various biochemical and physiological processes that are involved in the pathogenesis of various diseases. While there are limitations to its use in lab experiments, there are several future directions for its study, including its potential applications in the treatment of viral infections and its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide involves the reaction of 6-benzyloxy-nicotinic acid with cyanomethyl triphenylphosphonium bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product by further reaction with a base. This method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

6-(Benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes that play a crucial role in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use in the treatment of viral infections.

properties

IUPAC Name

N-(cyanomethyl)-6-phenylmethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-8-9-17-15(19)13-6-7-14(18-10-13)20-11-12-4-2-1-3-5-12/h1-7,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBLXIPBXWASTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-N-(cyanomethyl)pyridine-3-carboxamide

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